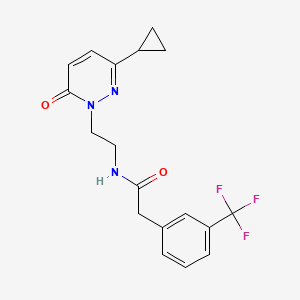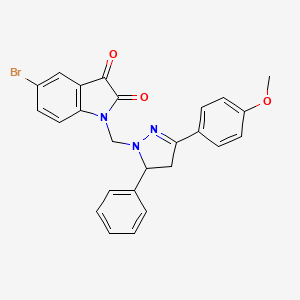
3-(2-Bromophenyl)-1-cyclopropylpiperazine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include the compound’s purpose or role in various applications .
Synthesis Analysis
Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Molecular structure analysis involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and computational methods to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, and reactivity. These properties can often be predicted using computational chemistry .Wissenschaftliche Forschungsanwendungen
Versatile Organic Substrates
3-Ylidenepiperazine-2,5-diones, related to the compound , serve as versatile organic substrates in synthetic chemistry. They are prone to addition reactions to the C–C double bond by electrophiles, nucleophiles, radicals, oxidizing agents, or 1,3-dipoles, usually in a stereoselective manner. The adducts from these reactions can further transform into natural products, analogs, or serve as precursors for α-amino or α-keto acid derivatives through the cleavage of the diketopiperazine ring (Liebscher & Jin, 1999).
Antimicrobial Applications
The compound's structural analogs exhibit significant antimicrobial activities. For instance, 1-(5-bromo-2-hydroxyphenyl)-3-(4-bromophenyl)-propane-1,3-dione and its transition metal complexes have been synthesized and shown moderate to excellent antimicrobial activity against tested bacteria and fungi. These properties suggest potential applications of the compound and its derivatives in developing new antimicrobial agents (Sampal et al., 2018).
Aromatase Inhibition for Drug Development
3-Cycloalkyl-substituted derivatives, closely related to the core structure of our compound, have been synthesized and tested for inhibition of human placental aromatase, a crucial enzyme for estrogen formation. These derivatives have shown potent inhibitory activity, suggesting their potential as drugs for treating estrogen-dependent diseases, like mammary tumors (Hartmann et al., 1992).
Quantum Chemical Investigations
Quantum chemical investigations on similar structures have helped understand the structure-activity relationship (SAR) of these compounds. Such studies are crucial for predicting chemical activity, optimizing molecular structures, and designing more effective drugs or materials. For example, density functional theory (DFT) calculations have been performed on succinimide derivatives, showing promising antifungal activities, to study their SAR (Cvetković et al., 2019).
Serotonin Receptor Ligands
Arylpiperazine derivatives containing the pyrimido[2,1-f]purine fragment, structurally similar to the compound of interest, have been synthesized and evaluated for their affinity towards serotonin receptors. These compounds, particularly those with high affinity for 5-HT(1A) receptors, are of interest for developing medications to treat psychiatric disorders, such as anxiety and depression (Jurczyk et al., 2004).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(2-bromophenyl)-1-cyclopropylpiperazine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c14-10-4-2-1-3-9(10)12-13(18)16(8-5-6-8)7-11(17)15-12/h1-4,8,12H,5-7H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRMGWFQGIFYKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(=O)NC(C2=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

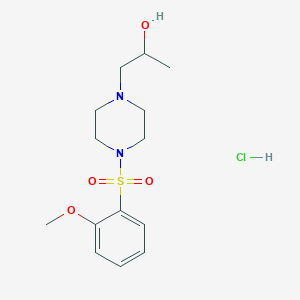
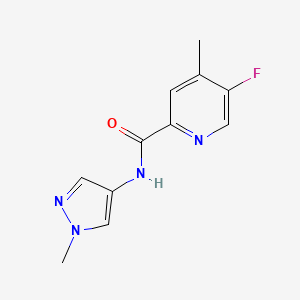
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2963554.png)
![5-(3,4-dichlorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide](/img/structure/B2963556.png)
![2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2963557.png)
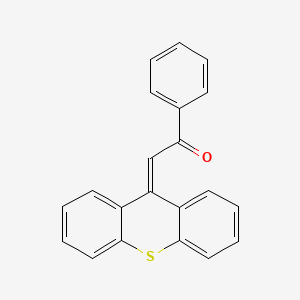

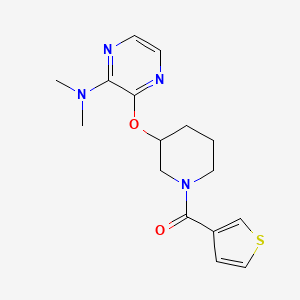
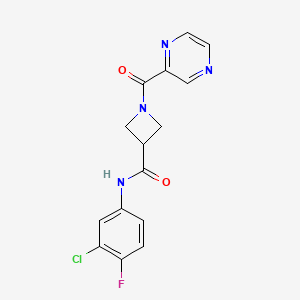
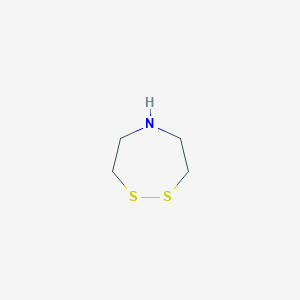
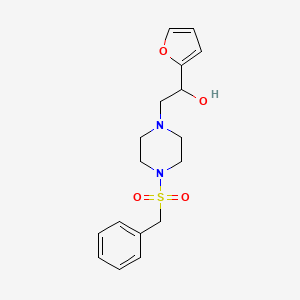
![5-(3-chlorophenyl)-1-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2963573.png)
